molecular formula C21H27ClN2O3 B050374 Corynanthine hydrochloride CAS No. 123333-62-0

Corynanthine hydrochloride

Cat. No. B050374
CAS RN: 123333-62-0
M. Wt: 390.9 g/mol
InChI Key: PIPZGJSEDRMUAW-VYDVLXQVSA-N
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Description

Corynanthine hydrochloride, also known as Rauhimbine, is a yohimban alkaloid . It is a natural product found in Rauvolfia serpentina, Rauvolfia biauriculata, and other organisms . It is a plant alkaloid with alpha-2-adrenergic blocking activity .


Synthesis Analysis

The synthesis of Corynanthine hydrochloride involves multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids . A medium chain dehydrogenase/reductase (MDR) produces a mixture of four diastereomers of yohimbanes including the well-known yohimbine and rauwolscine . In addition to this multifunctional yohimbane synthase (YOS), an MDR synthesizing mainly heteroyohimbanes and the short chain dehydrogenase vitrosamine synthase also display a yohimbane synthase side activity .


Molecular Structure Analysis

The molecular formula of Corynanthine hydrochloride is C21H27ClN2O3 . The IUPAC name is methyl (1 S ,15 R ,18 S ,19 S ,20 S )-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate .


Chemical Reactions Analysis

The biosynthesis of Corynanthine hydrochloride involves complex mechanisms evolved for the synthesis of these plant bioactives . The combination of geissoschizine synthase with at least three other MDRs also produces a yohimbane mixture .


Physical And Chemical Properties Analysis

The molecular weight of Corynanthine hydrochloride is 390.9 g/mol . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Intraocular Pressure and Glaucoma Treatment : Corynanthine, as an alpha 1 adrenergic antagonist, has been evaluated for its effects on intraocular pressure (IOP). In clinical trials, it showed potential in reducing IOP, which is a significant factor in the treatment of glaucoma. For instance, a 2% solution of corynanthine significantly reduced IOP in patients with ocular hypertension (Serle et al., 1985).

  • Antileishmanial and Antiplasmodial Activity : Corynanthine exhibited pronounced activity against Leishmania major promastigotes, suggesting its potential in treating leishmaniasis. However, it showed no significant antiplasmodial activity against Plasmodium falciparum (Staerk et al., 2000).

  • Cardiovascular Research : Corynanthine has been used in cardiovascular research, particularly for its effects on arrhythmias and myocardial necrosis. In animal models, it showed antiarrhythmic and antinecrotic effects during coronary occlusion and reperfusion (Bernauer, 1990).

  • Pharmacodynamics and Adrenoceptors : Studies on rat aortic strips used corynanthine to characterize alpha-adrenoceptors, indicating its role in understanding the pharmacodynamics of adrenoceptor-related drugs (Digges & Summers, 1983).

  • Insulin Secretion and Diabetes Research : Corynanthine was studied in the context of glucose-induced insulin secretion in mouse pancreatic islets, contributing to our understanding of adrenergic regulation of insulin secretion (Langer et al., 1983).

  • Drug Absorption Studies : Corynanthine's absorption characteristics were analyzed using human Caco-2 cells monolayers, providing insights into the transport and absorption mechanisms of alkaloids in human intestinal epithelium (Ma & Yang, 2008).

Mechanism of Action

Corynanthine hydrochloride acts as an alpha-2-adrenergic blocking agent . It has been used as a mydriatic and in the treatment of erectile dysfunction .

Safety and Hazards

The safety data sheet for Corynanthine hydrochloride indicates that it is toxic if swallowed, in contact with skin or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15-,17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPZGJSEDRMUAW-VYDVLXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801349023
Record name Corynanthine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801349023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corynanthine hydrochloride

CAS RN

66634-44-4
Record name Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, hydrochloride (1:1), (16β,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66634-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rauhimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066634444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynanthine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801349023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Corynanthine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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